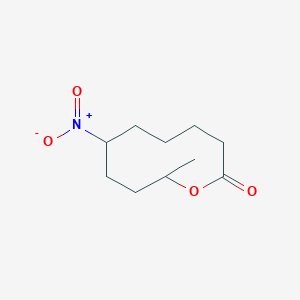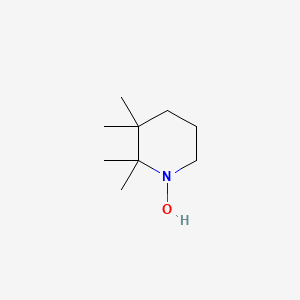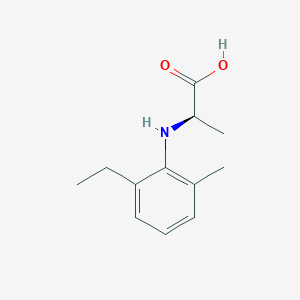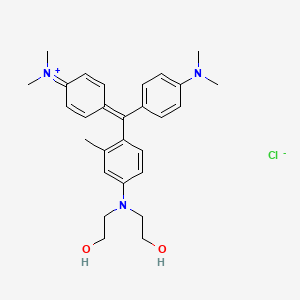![molecular formula C10H8N4 B14415834 1h-[1,2,4]Triazepino[4,3-a]benzimidazole CAS No. 83249-89-2](/img/structure/B14415834.png)
1h-[1,2,4]Triazepino[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-[1,2,4]Triazepino[4,3-a]benzimidazole: is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a triazepine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a seven-membered ring containing three nitrogen atoms, which contributes to its diverse reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1h-[1,2,4]Triazepino[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives under specific conditions. For example, the reaction of 2-aminobenzimidazole with hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the triazepine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1h-[1,2,4]Triazepino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like
Properties
CAS No. |
83249-89-2 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1H-[1,2,4]triazepino[4,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10-13-11-6-3-7-14(9)10/h1-7H,(H,12,13) |
InChI Key |
CCSGNFDEHBQBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)


![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)



![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
